(1R,2R)-Calhex 231 Hydrochloride: A Negative Allosteric Modulator of the Calcium-Sensing Receptor
(1R,2R)-Calhex 231 Hydrochloride: A Negative Allosteric Modulator of the Calcium-Sensing Receptor
(1R,2R)-Calhex 231 hydrochloride , an isomer of the more extensively studied Calhex 231, is a potent negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). This technical guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and cell signaling.
Core Concepts and Mechanism of Action
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. It is primarily expressed in the parathyroid glands and kidneys. Upon activation by extracellular calcium ions (Ca²⁺), the CaSR initiates a cascade of intracellular signaling events.
(1R,2R)-Calhex 231 hydrochloride acts as a NAM, meaning it binds to an allosteric site on the CaSR, distinct from the orthosteric site where the endogenous agonist (Ca²⁺) binds. This binding event induces a conformational change in the receptor that reduces its affinity for Ca²⁺ and/or its ability to activate downstream signaling pathways. The primary mechanism of action of Calhex 231 is the inhibition of Ca²⁺-induced intracellular signaling cascades.
Quantitative Pharmacological Data
The inhibitory potency of Calhex 231 has been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for Calhex 231. It is important to note that much of the available literature refers to "Calhex 231," and (1R,2R)-Calhex 231 hydrochloride is often used as its experimental control.[1] The data presented here is for the active Calhex 231 isomer.
| Parameter | Value | Cell Line/Model | Assay | Reference |
| IC₅₀ | 0.39 µM | HEK293 cells transiently expressing human wild-type CaSR | Inhibition of Ca²⁺-induced [³H]inositol phosphate accumulation | [2] |
| In Vivo Dosage (Diabetic Cardiomyopathy) | 10 µmol/kg/day | Dahl salt-sensitive rats | Treatment from week 5 for 6 weeks | [3] |
| In Vivo Dosage (Traumatic Hemorrhagic Shock) | 0.1, 1, or 5 mg/kg | Sprague-Dawley rats | Continuous infusion |
Signaling Pathways Modulated by (1R,2R)-Calhex 231 Hydrochloride
As a negative allosteric modulator of the CaSR, (1R,2R)-Calhex 231 hydrochloride influences multiple downstream signaling pathways.
CaSR-Mediated Gq/11 Signaling
Activation of the CaSR by extracellular Ca²⁺ leads to the coupling of Gq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). (1R,2R)-Calhex 231 hydrochloride inhibits this pathway, leading to a reduction in IP₃ accumulation and intracellular calcium mobilization.
TGF-β1/Smad and Itch-Ubiquitin Proteasome Pathways
Studies have shown that Calhex 231 can alleviate high glucose-induced myocardial fibrosis by inhibiting the Itch-ubiquitin proteasome and TGF-β1/Smads pathways. The CaSR can influence these pathways, and by inhibiting the CaSR, Calhex 231 can modulate downstream effects related to fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CaSR modulators. The following are outlines of key experimental protocols.
In Vitro [³H]Inositol Phosphate Accumulation Assay
This assay is a cornerstone for quantifying the functional activity of CaSR and the potency of its modulators. It measures the accumulation of inositol phosphates, a direct downstream product of PLC activation.
1. Cell Culture and Labeling:
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HEK293 cells stably or transiently expressing the human CaSR are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
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Cells are seeded into 24-well plates and grown to near confluency.
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The cells are then labeled overnight with [³H]-myo-inositol in an inositol-free medium.
2. Assay Procedure:
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The labeling medium is removed, and the cells are washed with a serum-free medium.
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Cells are pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of [³H]inositol monophosphate.
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Varying concentrations of (1R,2R)-Calhex 231 hydrochloride are added to the wells, followed by a fixed concentration of an agonist (e.g., CaCl₂).
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The incubation is carried out for a specific duration (e.g., 30-60 minutes) at 37°C.
3. Measurement and Data Analysis:
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The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).
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The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
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The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
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The data is analyzed to determine the IC₅₀ value of (1R,2R)-Calhex 231 hydrochloride, which is the concentration that inhibits 50% of the maximal response induced by the agonist.
In Vivo Model of Diabetic Cardiomyopathy
This protocol describes an in vivo model to assess the therapeutic potential of (1R,2R)-Calhex 231 hydrochloride in diabetic cardiomyopathy.
1. Animal Model:
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Dahl salt-sensitive rats are used.
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Hypertension is induced with a high-salt diet (e.g., 8% NaCl).
2. Drug Administration:
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Starting from a specific time point (e.g., week 5), the rats are treated with (1R,2R)-Calhex 231 hydrochloride (10 µmol/kg/day) for a defined period (e.g., 6 weeks).[3]
3. Endpoint Analysis:
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At the end of the treatment period, various cardiac parameters are assessed.
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This can include measurements of blood pressure, cardiac structure and function (e.g., via echocardiography), and histological analysis of myocardial tissue to assess fibrosis.
In Vivo Model of Traumatic Hemorrhagic Shock
This protocol outlines an experimental model to evaluate the efficacy of (1R,2R)-Calhex 231 hydrochloride in a traumatic hemorrhagic shock scenario.
1. Animal Model:
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Sprague-Dawley rats are commonly used.
2. Induction of Shock:
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A standardized traumatic injury is induced, followed by a controlled hemorrhage to achieve a state of shock.
3. Drug Administration:
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(1R,2R)-Calhex 231 hydrochloride is administered via continuous infusion at varying doses (e.g., 0.1, 1, or 5 mg/kg).
4. Monitoring and Analysis:
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Physiological parameters such as mean arterial pressure, heart rate, and organ perfusion are continuously monitored.
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Survival rates and various biochemical markers of organ damage are assessed at the end of the experiment.
Conclusion
(1R,2R)-Calhex 231 hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the Calcium-Sensing Receptor. Its ability to negatively modulate CaSR activity provides a means to probe the intricate signaling pathways governed by this receptor. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of CaSR NAMs in a variety of disease states.
